molecular formula C21H25ClN2O2 B2593968 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide CAS No. 898602-03-4

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Cat. No.: B2593968
CAS No.: 898602-03-4
M. Wt: 372.89
InChI Key: ZPICEASIOARMRY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a morpholino group, and a tolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzene derivative is introduced.

    Attachment of the morpholino group: This can be done through a substitution reaction where a morpholine derivative is reacted with the intermediate compound.

    Addition of the tolyl group: This step might involve a Friedel-Crafts alkylation reaction to introduce the tolyl group.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acid or base catalysts might be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or tool for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-piperidino-2-(p-tolyl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(4-chlorophenyl)-N-(2-morpholino-2-(m-tolyl)ethyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the morpholino group, in particular, might influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-16-2-6-18(7-3-16)20(24-10-12-26-13-11-24)15-23-21(25)14-17-4-8-19(22)9-5-17/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPICEASIOARMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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